3-Iodotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The primary documented application of 3-iodotoluene in scientific research lies in the synthesis of indene derivatives. Indenes are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused with a five-membered cyclopentene ring. These compounds hold significance in various applications, including the development of pharmaceuticals, agrochemicals, and advanced materials [].

One specific example involves the utilization of 3-iodotoluene in the synthesis of substituted indenes via the Scholl reaction, a metal-catalyzed cyclodehydrogenation process []. This reaction involves the removal of two hydrogen atoms, leading to the formation of a carbon-carbon bond and the creation of the characteristic indene ring structure. 3-Iodotoluene serves as a starting material in this reaction, allowing for the introduction of a methyl group (CH₃) at the third position of the indene product [].

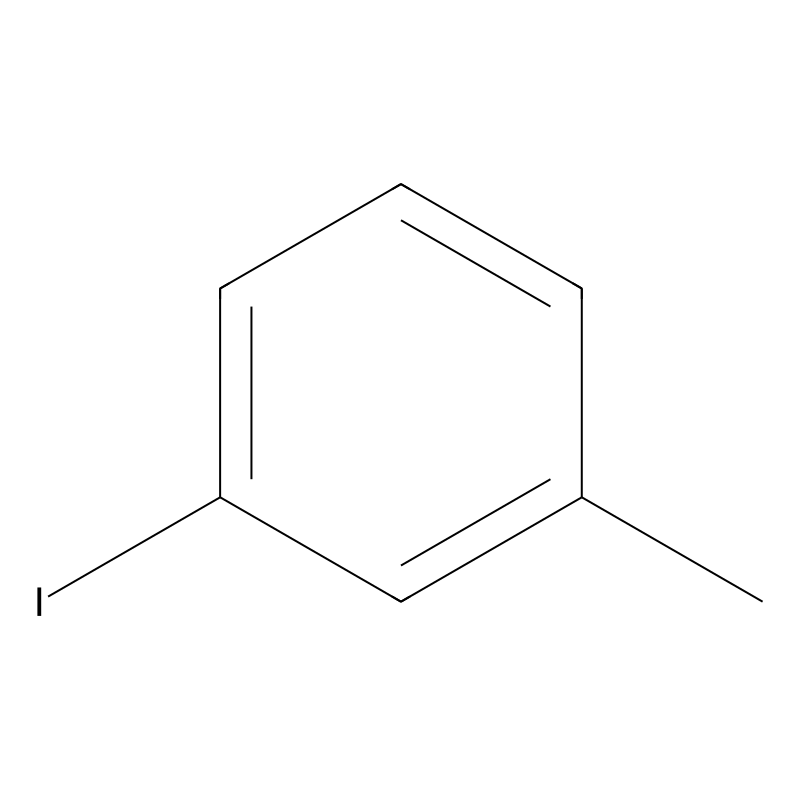

3-Iodotoluene, also known as 1-iodo-3-methylbenzene or m-iodotoluene, is an organic compound with the molecular formula C₇H₇I. It features a methyl group attached to a benzene ring at the meta position relative to an iodine atom. The compound has a molecular weight of 218.035 g/mol and is characterized by its distinctive chemical structure, which includes an iodine substituent that significantly influences its reactivity and properties .

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

- Suzuki Coupling: This reaction involves coupling with aryl or vinyl boronic acids to form biaryl compounds, which are important in pharmaceuticals and materials science .

- Electrophilic Aromatic Substitution: The methyl group directs electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic ring.

Several methods exist for synthesizing 3-iodotoluene:

- Direct Iodination: Toluene can be directly iodinated using iodine and a Lewis acid catalyst, such as iron(III) chloride, under controlled conditions.

- Sandmeyer Reaction: Starting from an aniline derivative, 3-iodotoluene can be synthesized via diazotization followed by treatment with potassium iodide.

- Grignard Reaction: A Grignard reagent derived from 3-methylbenzyl chloride can react with iodine to yield 3-iodotoluene .

3-Iodotoluene finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: Its derivatives are used in developing new materials with specific electronic or optical properties.

- Research: It is utilized in laboratory settings for studying reaction mechanisms and in the synthesis of indene derivatives .

Interaction studies involving 3-iodotoluene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its iodine substituent enhances its electrophilicity, making it a valuable reagent in organic synthesis. Furthermore, studies on its interactions with biological systems are ongoing to explore potential therapeutic applications .

Several compounds share structural similarities with 3-iodotoluene. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Formula | Key Features |

|---|---|---|

| 2-Iodotoluene | C₇H₇I | Iodine at the ortho position; different reactivity patterns due to steric hindrance. |

| 4-Iodotoluene | C₇H₇I | Iodine at the para position; similar reactivity but different substitution patterns compared to 3-iodotoluene. |

| Bromotoluene | C₇H₇Br | Contains bromine instead of iodine; generally more reactive due to lower bond strength compared to carbon-iodine bonds. |

| Chlorotoluene | C₇H₇Cl | Contains chlorine; exhibits different reactivity and stability profiles compared to iodinated compounds. |

The unique positioning of the iodine atom in 3-iodotoluene allows for specific reactivity patterns that differ from its isomers and halogenated analogs, making it particularly valuable in synthetic organic chemistry .

Direct Iodination of Toluene Derivatives

Direct iodination represents one of the most straightforward approaches for synthesizing 3-iodotoluene from toluene precursors [2]. The process involves the electrophilic aromatic substitution of hydrogen atoms on the benzene ring with iodine atoms through various reagent systems [5]. Polymer-supported periodic acid has emerged as an effective reagent for the direct iodination of alkylbenzenes under mild conditions [2]. In this methodology, iodine and polymer-supported periodic acid are combined in acetonitrile as an aprotic solvent at 40 degrees Celsius [2].

The reaction mechanism proceeds through electrophilic aromatic iodination where the polymer-supported periodic acid activates molecular iodine to generate a more electrophilic species [2]. The activated iodine then attacks the electron-rich aromatic ring, with the methyl group directing the substitution to the meta position through steric and electronic effects [2]. Research findings demonstrate that this method achieves excellent yields of 85-95% for various alkylbenzenes within 1-2 hours of reaction time [2].

The Sandmeyer reaction provides an alternative direct iodination route starting from toluidine derivatives [1]. This approach involves diazotization of the corresponding amine followed by treatment with potassium iodide under controlled temperature conditions [1]. The process typically requires temperatures of 80-85 degrees Celsius and yields ranging from 86-93% depending on the specific reaction conditions employed [1]. Temperature control is critical during the diazotization step, with optimal results achieved at 15-18 degrees Celsius during the initial stages [1].

| Iodination Method | Yield (%) | Temperature (°C) | Time (hours) | Selectivity |

|---|---|---|---|---|

| Polymer-supported periodic acid | 85-95 | 40 | 1-2 | meta-selective |

| Sandmeyer reaction | 86-93 | 80-85 | 0.5-1 | depends on substitution |

| Thallium trifluoroacetate | 80-90 | 25-85 | 2-4 | ortho/meta selective |

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions have been extensively developed for the synthesis of aryl iodides through copper-catalyzed processes [7] [8]. These reactions typically involve the coupling of phenols with aryl halides in the presence of copper catalysts and bidentate anionic ligands [8] [9]. The mechanism proceeds through the formation of three-coordinate heteroleptic copper complexes that serve as the active catalytic species [8].

Recent investigations have revealed that copper complexes containing anionic ligands formed by deprotonation of 8-hydroxyquinoline or 2-pyridylmethyl tert-butyl ketone are particularly effective for Ullmann coupling reactions [8]. These complexes were characterized using fluorine-19 nuclear magnetic resonance, proton-1 nuclear magnetic resonance, ultraviolet-visible spectroscopy, and electrospray ionization mass spectrometry [8]. The heteroleptic complexes react with iodoarenes to form biaryl ethers in high yields without evidence for aryl radical intermediates [8] [9].

Kinetic studies have demonstrated that oxidative addition of iodoarenes to the copper complexes is turnover-limiting and occurs irreversibly [8]. Carbon-13/carbon-12 isotope effect measurements confirmed that the oxidative addition step is irreversible, supporting a mechanism involving direct oxidative addition to anionic phenoxide complexes [8]. The reaction with 4-iodotoluene and potassium 3-methoxyphenoxide proceeds with excellent efficiency under these conditions [8].

Heterogeneous copper catalysts have also been developed for Ullmann coupling reactions [11]. Copper oxide supported on gamma-alumina proved to be the most effective catalyst for the Ullmann oxygen-arylation of iodobenzene [11]. The catalyst could be recycled up to three times without loss of activity [11]. Copper fluorapatite represents another heterogeneous catalyst system that efficiently catalyzed Ullmann oxygen-arylation of aryl halides with potassium salts of substituted phenols in N-methyl 2-pyrrolidone at 120 degrees Celsius [11].

Grignard Reagent-Mediated Synthesis

Grignard reagent-mediated synthesis provides a versatile approach for constructing carbon-carbon bonds in the preparation of 3-iodotoluene derivatives [13] [14]. The formation of Grignard reagents involves the reaction of alkyl or aryl halides with magnesium metal in the presence of ether solvents [14]. The resulting organomagnesium compounds exhibit high nucleophilicity and basicity, making them valuable intermediates for further transformations [14].

The mechanism of Grignard reagent formation proceeds through the insertion of magnesium into the carbon-halogen bond [34]. Recent computational studies have provided insights into the energetics of this process, revealing that the magnesium-carbon bond dissociation energy varies significantly depending on the coordination environment [34]. For methylmagnesium chloride solvated with tetrahydrofuran, the bond dissociation energy is approximately 66.6 kilocalories per mole for dicoordinated complexes [34].

Experimental procedures for Grignard reagent preparation typically involve activation of magnesium metal with iodine and 1,2-dibromoethane [33]. The reaction mixture is heated to 55-60 degrees Celsius, followed by addition of the aryl or alkyl bromide in toluene [33]. The reaction proceeds for approximately one hour at 60 degrees Celsius before being cooled to room temperature for subsequent use [33].

The acylation of Grignard reagents can be mediated by N-methylpyrrolidone, providing access to ketone products [33]. This methodology involves the initial formation of an activated acyl species through reaction of acid chlorides with N-methylpyrrolidone at 0 degrees Celsius [33]. The subsequent addition of Grignard reagents at -5 to -10 degrees Celsius leads to efficient acylation with yields ranging from 60-95% [33].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely used methodology for synthesizing 3-iodotoluene and related compounds [18] [22]. The Suzuki coupling reaction, in particular, has revolutionized the construction of carbon-carbon bonds through the coupling of organoboron compounds with aryl halides [23]. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination [23] [25].

The oxidative addition step involves the insertion of palladium(0) into the carbon-halogen bond of aryl iodides [25]. Research has revealed that aryl iodides can exhibit surprisingly inefficient coupling behavior at lower temperatures when using classical palladium/triphenylphosphine catalyst systems [25]. This inefficiency derives from poor turnover of the key on-cycle intermediate trans-[palladium(triphenylphosphine)2(aryl)(iodide)] in the presence of triphenylphosphine [25].

Comparative studies between aryl iodides and bromides have shown that aryl iodides require more forcing conditions to achieve complete conversion [25]. The presence of excess phosphine ligands significantly reduces the rate of transmetalation in Suzuki coupling reactions [25]. This effect is particularly pronounced for aryl iodide substrates compared to their bromide counterparts [25].

The Sonogashira reaction provides another important palladium-catalyzed approach for synthesizing substituted aromatic compounds [22]. This reaction involves the coupling of terminal alkynes with aryl halides in the presence of palladium catalysts and copper co-catalysts [22]. The use of boroxazolidone complexes has been shown to facilitate these transformations while providing protection for sensitive functional groups [22].

Palladium-catalyzed carbonylative procedures have been developed for the synthesis of aromatic aldehydes from aryl iodides [18]. These reactions use propylphosphonic anhydride as an activator for formic acid, which serves as both the carbonyl and hydrogen source [18]. The methodology produces moderate to good yields of the corresponding aldehydes without requiring additional phosphine ligands or inert gas protection [18].

| Cross-Coupling Method | Yield (%) | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (hours) |

|---|---|---|---|---|

| Suzuki coupling | 67-99 | 50-130 | 5-10 | 1-24 |

| Sonogashira coupling | 75-95 | 80-110 | 5-15 | 2-12 |

| Carbonylative coupling | 60-85 | 100-140 | 2-8 | 3-8 |

| Heck coupling | 70-90 | 120-150 | 5-10 | 4-16 |

Comparative Efficiency of Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, represent the most efficient methodology for converting aryl bromides and chlorides to the corresponding iodides [20] [21]. This reaction involves the nucleophilic substitution of halogen atoms through treatment with alkali metal iodides in polar aprotic solvents [20]. The mechanism proceeds through a bimolecular nucleophilic substitution pathway where iodide ions displace bromide or chloride ions [21].

The efficiency of halogen exchange reactions is dramatically influenced by solvent selection [20]. Acetone has been identified as the ideal solvent for halogen-iodine exchange reactions, progressing more rapidly than other solvents due to the preferential precipitation of sodium bromide or sodium chloride [21]. This precipitation drives the equilibrium toward product formation according to Le Chatelier's principle [21].

Recent developments have expanded halogen exchange methodology to include metal-mediated processes [31]. Nickel-catalyzed halogen exchange has been demonstrated for the conversion of aryl bromides to iodides using potassium iodide in N-methyl-2-pyrrolidone at 90 degrees Celsius [31]. The process requires pretreatment of nickel powder with molecular iodine to enhance reaction efficiency [31].

Copper-mediated halogen exchange represents another advancement in this field [31]. The combination of copper(I) iodide with trans-N,N'-dimethyl-1,2-cyclohexanediamine in ethanol at 110 degrees Celsius provides a general procedure for converting alkenyl iodides and bromides to their corresponding lighter homologs [31]. This methodology preserves the geometry of starting alkenes and demonstrates broad applicability with complete conversions and good to excellent yields [31].

Commercial alumina has emerged as a superior catalyst for halogen exchange reactions between long alkyl halides [19]. The catalytic activity of alumina surpasses that of zeolites and other metal oxides for these transformations [19]. Flow reactor studies have demonstrated complete conversion of fluoroalkanes to iodoalkanes using alumina catalysis under continuous flow conditions [19].

| Halogen Exchange Method | Efficiency | Substrate Scope | Reaction Conditions | Conversion (%) |

|---|---|---|---|---|

| Finkelstein (classical) | Very High | Alkyl/aryl halides | 80-120°C, acetone | 95-99 |

| Nickel-mediated | High | Aryl bromides | 90°C, N-methyl-2-pyrrolidone | 85-95 |

| Copper-mediated | High | Alkenyl halides | 110°C, ethanol | 90-98 |

| Alumina-catalyzed | Very High | Alkyl halides | Flow conditions, 200-300°C | 95-99 |

Thermodynamic Parameters

Melting and Boiling Points

3-Iodotoluene exhibits well-defined phase transition temperatures that are critical for its practical applications and handling. The compound has a melting point of -27°C, indicating that it remains liquid at room temperature under normal atmospheric conditions [1] [2] [3] [4]. This relatively low melting point is characteristic of substituted aromatic compounds with moderate molecular weights.

The boiling point of 3-iodotoluene varies significantly with pressure, demonstrating typical behavior for organic compounds. At standard atmospheric pressure (760 mmHg), the compound boils at 213.0°C [3] [5]. However, under reduced pressure conditions commonly used in laboratory distillations, the boiling point decreases substantially to 80-82°C at 10 mmHg [6] [1] [2] [4]. This pressure dependence is particularly important for purification processes and safe handling procedures.

Vapor Pressure and Phase Behavior

The vapor pressure of 3-iodotoluene follows the typical exponential relationship with temperature described by the Antoine equation. At 25°C, the vapor pressure is 0.245 mmHg (0.0327 kPa) [7], indicating relatively low volatility at room temperature. The vapor pressure data spans a wide temperature range, with values increasing from 0.00715 kPa at 275.70 K to 202.65 kPa at 519.23 K [8].

Critical thermodynamic parameters have been calculated using the Joback method. The critical temperature is estimated at 737.63 K (464.48°C) with a corresponding critical pressure of 3925.85 kPa [8]. These values provide important insights into the compound's phase behavior at extreme conditions and are essential for understanding its thermal stability limits.

The compound's phase behavior is further characterized by its normal boiling temperature at reduced pressures. At 1.30 kPa, the boiling point occurs at 354.20 K (81.05°C) [8], which aligns well with experimental observations at similar pressures.

Solubility Profile in Organic Solvents

3-Iodotoluene demonstrates the characteristic solubility behavior expected for an aromatic iodide compound. The molecule is completely insoluble in water due to its hydrophobic aromatic structure and the presence of the large iodine substituent [6] [2] [9] [10] [11] [7]. This water immiscibility is a defining characteristic that influences its extraction and purification procedures.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Not miscible due to hydrophobic aromatic structure [6] [2] [9] [10] |

| Benzene | Soluble | Readily soluble in aromatic solvents [6] [2] [9] [10] |

| Ethanol | Soluble | Soluble in alcohols [6] [2] [9] [10] |

| Diethyl ether | Soluble | Soluble in ethers [6] [2] [9] [10] |

| Chloroform | Soluble | Expected based on similar halogenated compounds |

| Dichloromethane | Soluble | Expected based on similar halogenated compounds |

The compound shows excellent solubility in organic solvents, particularly aromatic solvents like benzene, where the aromatic-aromatic interactions facilitate dissolution [6] [2] [9] [10]. It is also readily soluble in alcohols such as ethanol and in ethereal solvents like diethyl ether [6] [2] [9] [10] [11] [7]. This broad solubility in organic media makes 3-iodotoluene highly versatile for organic synthesis applications.

Density and Refractive Index Correlations

The density of 3-iodotoluene shows a temperature-dependent relationship that is typical for organic liquids. At 20°C, the density is 1.70 g/mL, which decreases slightly to 1.698 g/mL at 25°C [2] [4] [12]. This temperature coefficient of density (approximately -0.0004 g/mL/°C) reflects the normal thermal expansion behavior of organic compounds.

| Temperature (°C) | Density (g/mL) | Refractive Index |

|---|---|---|

| 20 | 1.700 [13] [14] [15] | 1.61 [14] [15] |

| 25 | 1.698 [2] [4] [12] | 1.604 [1] [4] [12] |

The refractive index of 3-iodotoluene exhibits a similar temperature dependence, decreasing from 1.61 at 20°C to 1.604 at 25°C [1] [4] [12] [14] [15]. This negative temperature coefficient (approximately -0.0012/°C) is consistent with the general principle that higher temperatures decrease both density and refractive index due to increased molecular motion and reduced intermolecular interactions [16].

The high refractive index values (>1.6) are characteristic of aromatic compounds containing heavy atoms like iodine. The substantial contribution of the iodine atom to the compound's polarizability is reflected in these elevated refractive index measurements, which are significantly higher than those of simple aromatic hydrocarbons.

Electrochemical Properties and Redox Behavior

3-Iodotoluene participates in various electrochemical processes, particularly those involving single electron transfer mechanisms. The compound can undergo anodic oxidation to form hypervalent iodine species, with reported oxidation potentials around 1.8-1.9 V versus standard calomel electrode under typical reaction conditions [17]. This oxidation potential makes it accessible for electrochemical transformations using standard organic electrochemical setups.

The electrochemical behavior of 3-iodotoluene is particularly relevant in the context of electrocatalytic processes. The compound can serve as a redox mediator in electrochemical reactions, where it undergoes oxidation at the anode to generate reactive iodine(III) species that can then participate in various oxidative transformations [18] [19]. These processes typically operate through single electron transfer pathways, where the initial oxidation generates an iodanyl radical intermediate.

Studies on related iodotoluene compounds have demonstrated that the position of the methyl group affects the electrochemical properties. The meta-position of the methyl group in 3-iodotoluene provides electronic properties that are intermediate between the ortho and para isomers, influencing both the oxidation potential and the stability of the resulting oxidized species [20] [21].

The compound's participation in cathodic processes has also been documented, where it can undergo single electron transfer reduction to generate aryl radicals. These radicals can then participate in coupling reactions with various aromatic substrates, demonstrating the versatility of 3-iodotoluene in both anodic and cathodic electrochemical processes [21].

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant